[2-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl] 2-oxo-1H-pyridine-3-carboxylate
Beschreibung
Eigenschaften
Molekularformel |
C20H18N2O4 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
[2-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl] 2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C20H18N2O4/c1-13-11-17(14(2)22(13)15-7-4-3-5-8-15)18(23)12-26-20(25)16-9-6-10-21-19(16)24/h3-11H,12H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
IAVYLTBOTILOCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)COC(=O)C3=CC=CNC3=O |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound [2-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl] 2-oxo-1H-pyridine-3-carboxylate is a complex organic molecule with potential therapeutic applications. Its structure incorporates a pyrrole ring, a pyridine moiety, and various functional groups that suggest diverse biological activities. This article reviews the biological activity of this compound based on existing research findings, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C17H21N3O2 |
| Molecular Weight | 299.37 g/mol |
| IUPAC Name | [2-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl] 2-oxo-1H-pyridine-3-carboxylate |
| Canonical SMILES | CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)NCC(=O)N(C)C |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may modulate neurotransmitter levels by inhibiting monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters such as serotonin and dopamine .
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antidepressant Activity : The inhibition of MAO enzymes can lead to increased levels of monoamines in the brain, which may alleviate symptoms of depression .
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation through modulation of inflammatory pathways.
- Anticancer Properties : Some derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .
Case Study 1: Antidepressant Efficacy
A study evaluated the antidepressant-like effects of related pyrrole compounds in animal models. Results indicated that these compounds significantly reduced depressive-like behaviors in rodents when administered at specific dosages, correlating with MAO inhibition .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines, including HepG2 liver cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features and biological activities of [2-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl] 2-oxo-1H-pyridine-3-carboxylate against structurally similar compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,5-Dimethyl-1-phenylpyrrole | Basic pyrrole structure | Limited activity; primarily a precursor |
| N-Methyl-N-(benzyl)pyrrole | Enhanced MAO inhibition | Significant antidepressant effects |
| Pyrimidine derivatives | Commonly used in pharmaceuticals | Antiviral and anticancer properties |
Wissenschaftliche Forschungsanwendungen
Biological Applications
1. Anticancer Activity
Research indicates that compounds with similar structures often exhibit anticancer properties. For instance, studies have explored the synthesis of derivatives that demonstrate significant cytotoxicity against various cancer cell lines. The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways.
Case Study:
A study investigated the anticancer effects of pyridine derivatives, including those structurally related to [2-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl] 2-oxo-1H-pyridine-3-carboxylate. Results showed promising activity against prostate cancer cells, suggesting potential for development into therapeutic agents for late-stage androgen-independent prostate cancer .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that similar pyridine derivatives can exhibit significant antibacterial and antifungal properties.
Case Study:
In one study, a series of pyridine-based compounds were tested against Staphylococcus aureus and Escherichia coli, revealing good efficacy in inhibiting bacterial growth. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Synthetic Applications
1. Organic Synthesis
The compound serves as an intermediate in the synthesis of various biologically active molecules. Its unique structure allows it to participate in diverse chemical reactions, including nucleophilic substitutions and cyclization processes.
Synthetic Pathways:
The synthesis of [2-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl] 2-oxo-1H-pyridine-3-carboxylate can be achieved through multi-step synthetic routes involving the Paal-Knorr synthesis for the pyrrole ring formation followed by subsequent modifications to introduce the pyridine moiety .
Computational Studies
1. Structure-Activity Relationship (SAR) Studies
Computer-aided drug design (CADD) techniques have been employed to predict the biological activity spectra of compounds related to [2-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl] 2-oxo-1H-pyridine-3-carboxylate. These predictive models help in understanding how structural variations influence biological activity.
Case Study:
Recent molecular docking studies indicated that derivatives of this compound could effectively bind to target proteins involved in cancer proliferation pathways, suggesting avenues for further drug development .
Vergleich Mit ähnlichen Verbindungen
Core Heterocyclic Systems
- PAK-200: A dihydropyridine analogue with a morpholinoethyl group and a 3-nitrophenyl substituent. Unlike the target compound, PAK-200 lacks a pyrrole ring but shares a pyridine-derived core. Its 3-nitrophenyl group enhances electron-withdrawing effects, which may improve interactions with P-glycoprotein (P-gp) in MDR reversal .
- ECHEMI Compound 744241-68-7: Features a benzothiazole-6-carboxylate group instead of pyridine.
- ECHEMI Compound 771517-63-6: Incorporates a quinoline-4-carboxylate and a 3-bromophenyl group. The quinoline system’s bulkiness may reduce membrane permeability compared to the target compound’s pyridine .
Pyrrole Modifications
- Compound: Shares the 2-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl group but links it to a triazoloquinazolinone core. This highlights the pyrrole moiety’s versatility as a pharmacophore in diverse scaffolds .
Physicochemical and Pharmacokinetic Properties
- Solubility: The pyridine-3-carboxylate ester may enhance aqueous solubility relative to quinoline- or benzothiazole-based analogues .
- Metabolic Stability : The 2-oxo group on the pyridine ring could reduce oxidative metabolism compared to dihydropyridines like PAK-200 .
Vorbereitungsmethoden
Palladium-Catalyzed Cyclization
Reaction Conditions :
-
Substrates : Allylacetone (1.2 mmol) and aniline (0.5 mmol)
-
Catalyst : Pd(OCOCF₃)₂ (0.05 mmol)
-
Solvent : Toluene (2.0 mL)
-
Temperature : 100°C
-
Duration : 12 hours
This method yields 2,5-dimethyl-1-phenylpyrrole with 85% efficiency after column chromatography purification. The mechanism involves oxidative cyclization, where palladium facilitates the formation of the pyrrole ring via π-allyl intermediates.
Functionalization at the Pyrrole C-3 Position
Introducing the 2-oxoethyl group at the C-3 position of the pyrrole core necessitates electrophilic substitution or directed metalation strategies.
Friedel-Crafts Acylation
Reagents :
-
Acylating Agent : Chloroacetyl chloride
-
Lewis Acid Catalyst : AlCl₃ (1.2 equiv)
-
Solvent : Dichloromethane (DCM)
Procedure :
-
Dissolve 2,5-dimethyl-1-phenylpyrrole (1.0 equiv) in DCM under nitrogen.
-
Add AlCl₃ followed by dropwise addition of chloroacetyl chloride (1.1 equiv).
-
Stir at 0°C for 2 hours, then warm to room temperature overnight.
Outcome :
-
Forms 3-chloroacetyl-2,5-dimethyl-1-phenylpyrrole.
-
Hydrolysis of the chloro group (NaOH, H₂O/EtOH) yields the 2-oxoethyl substituent.
Synthesis of 2-Oxo-1H-pyridine-3-carboxylic Acid
The pyridine carboxylate component is synthesized via oxidation and cyclization of nicotinic acid derivatives.
Oxidation of 3-Cyanopyridine
Reagents :
-
Substrate : 3-Cyanopyridine
-
Oxidizing Agent : H₂O₂ (30%) in acetic acid
-
Catalyst : FeSO₄·7H₂O
Procedure :
-
Reflux 3-cyanopyridine with H₂O₂ and FeSO₄ in acetic acid (6 hours).
-
Neutralize with NaHCO₃ and extract with ethyl acetate.
Outcome :
Coupling of Pyrrole and Pyridine Moieties
The final step involves esterification between the 2-oxoethylpyrrole and pyridine carboxylate groups.
Steglich Esterification
Reagents :
-
Coupling Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP)
-
Solvent : Dry DCM
Procedure :
-
Combine 3-(2-oxoethyl)-2,5-dimethyl-1-phenylpyrrole (1.0 equiv) and 2-oxo-1H-pyridine-3-carboxylic acid (1.2 equiv).
-
Add EDC (1.5 equiv) and DMAP (0.1 equiv) in DCM.
-
Stir under nitrogen for 24 hours.
Workup :
-
Wash with 5% HCl, dry over Na₂SO₄, and purify via silica gel chromatography.
Alternative Pathways and Optimization
One-Pot Tandem Synthesis
Recent patents describe tandem methods combining pyrrole synthesis and carboxylate coupling in a single reactor. For example:
-
Catalyst System : Pd(OCOCF₃)₂ with morpholine additives.
-
Solvent : Dimethylformamide (DMF) at 80°C.
-
Advantage : Reduces purification steps, improving overall yield to 70%.
Analytical Characterization
Critical spectroscopic data for intermediate and final compounds include:
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| 2,5-Dimethyl-1-phenylpyrrole | 2.1 (s, 6H, CH₃), 6.2 (m, 3H, pyrrole) | 1620 (C=C), 1480 (C-N) |
| 3-(2-Oxoethyl)-2,5-dimethyl-1-phenylpyrrole | 2.3 (s, 6H, CH₃), 4.1 (s, 2H, CH₂), 8.1 (s, 1H, CO) | 1720 (C=O) |
| Final Product | 2.2 (s, 6H, CH₃), 4.3 (s, 2H, CH₂), 8.5 (s, 1H, pyridine) | 1735 (ester C=O) |
Challenges and Mitigation Strategies
-
Regioselectivity : Use of directing groups (e.g., methoxy) during acylation ensures C-3 functionalization.
-
Steric Hindrance : Bulky substituents on the pyrrole nitrogen (e.g., phenyl) necessitate elevated temperatures for coupling.
-
Oxidation Sensitivity : Conduct reactions under inert atmosphere to preserve the 2-oxoethyl group .
Q & A
How can researchers optimize the multi-step synthesis of [2-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl] 2-oxo-1H-pyridine-3-carboxylate to improve yield and purity?
Methodological Answer:
- Step 1 : Employ a modular approach, synthesizing the pyrrole and pyridine moieties separately. For the pyrrole unit, use Knorr-type cyclization with 2,5-dimethyl-1-phenylpyrrole precursors under acidic conditions .
- Step 2 : For the pyridine carboxylate, adopt esterification using DCC/DMAP coupling agents to minimize side reactions .
- Step 3 : Combine intermediates via a nucleophilic acyl substitution, optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance coupling efficiency .
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity .
What advanced techniques resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for structural validation of this compound?
Methodological Answer:
- XRD Refinement : Use SHELX-2018 for high-resolution crystallography to resolve ambiguities in bond lengths/angles. For example, discrepancies in keto-enol tautomerism can be clarified via hydrogen bonding patterns in the crystal lattice .
- Dynamic NMR : Perform variable-temperature NMR (VT-NMR) in DMSO-d6 to detect conformational changes or rotamers that may explain split peaks in room-temperature spectra .
- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to validate electronic environments .
What methodologies elucidate the metabolic pathways of this compound in in vitro models?
Methodological Answer:
- Phase I Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS to identify hydroxylation or demethylation products. For example, monitor for metabolites analogous to DX-CA-[S2200], a structurally related amide derivative .
- Phase II Conjugation : Use UDP-glucuronosyltransferase (UGT) assays to detect glucuronide adducts, employing β-glucuronidase inhibitors to confirm conjugation .
- Stable Isotope Tracing : Introduce ¹³C-labeled methyl groups to track metabolic intermediates via mass spectrometry fragmentation patterns .
How can researchers address discrepancies in bioactivity data across different assay systems (e.g., enzyme inhibition vs. cell-based assays)?
Methodological Answer:
- Assay Standardization : Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and account for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Membrane Permeability : Evaluate compound permeability via Caco-2 assays to explain reduced efficacy in cell-based models compared to enzyme assays .
- Metabolite Interference : Use LC-MS to rule out assay interference from degradation products, such as hydrolyzed ester derivatives .
What strategies are effective for studying structure-activity relationships (SAR) of analogs with modified pyrrole/pyridine substituents?
Methodological Answer:
- Functional Group Scanning : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO₂) at the pyrrole 2-position to assess steric/electronic effects on target binding .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent modifications with binding affinity to hypothetical targets (e.g., kinase ATP pockets) .
- Bioisosteric Replacement : Replace the ester group with amides or carbamates to evaluate metabolic stability while retaining activity .
What methodological approaches are recommended for assessing in vitro toxicity profiles?
Methodological Answer:
- Cytotoxicity Screening : Use MTT assays in HEK293 and HepG2 cells, comparing IC₅₀ values to therapeutic targets to establish selectivity indices .
- Genotoxicity : Conduct Ames tests with TA98 and TA100 strains to detect mutagenic potential .
- Mitochondrial Toxicity : Measure oxygen consumption rates (OCR) via Seahorse XF Analyzer to identify uncoupling effects .
How can crystallographic challenges (e.g., twinning or poor diffraction) be resolved during structural analysis?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for weakly diffracting crystals .
- Twinning Correction : Apply SHELXL’s TWIN/BASF commands to refine twinned datasets, using the Hooft parameter to validate corrections .
- Cryoprotection : Soak crystals in Paratone-N oil to mitigate ice formation during data collection at 100 K .
What computational methods predict degradation pathways under physiological conditions?
Methodological Answer:
- Hydrolysis Modeling : Use ChemAxon’s Reactor module to simulate ester hydrolysis at pH 7.4, identifying potential carboxylic acid metabolites .
- Oxidative Stability : Perform DFT calculations (e.g., M06-2X/cc-pVDZ) to predict susceptibility to ROS-mediated degradation at pyrrole methyl groups .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and oxidative buffers (H₂O₂) to validate computational predictions .
How should researchers validate analytical methods (e.g., HPLC, LC-MS) for quantifying this compound in biological matrices?
Methodological Answer:
- Calibration Curves : Prepare standards in plasma/serum (1–100 µM) with deuterated internal controls (e.g., d₄-ester analogs) to correct for matrix effects .
- LOQ/LOD Determination : Use signal-to-noise ratios (S/N ≥ 10 for LOQ, S/N ≥ 3 for LOD) across triplicate runs .
- Stability Testing : Assess freeze-thaw stability (−80°C to RT), short-term (4°C, 24h), and long-term (−80°C, 1 month) storage conditions .
What experimental designs mitigate batch-to-batch variability in physicochemical properties (e.g., solubility, crystallinity)?
Methodological Answer:
- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) to isolate thermodynamically stable forms .
- Particle Size Control : Apply jet milling or spray drying to achieve consistent particle size distributions (D90 < 50 µm) .
- Solubility Enhancement : Formulate with cyclodextrins (e.g., HP-β-CD) or lipid-based carriers, validated by phase solubility diagrams .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
